molecular formula C19H18Cl2N4OS2 B2675795 N-(3-(1H-imidazol-1-yl)propyl)-N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride CAS No. 1216377-06-8

N-(3-(1H-imidazol-1-yl)propyl)-N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride

Cat. No.: B2675795
CAS No.: 1216377-06-8
M. Wt: 453.4
InChI Key: NNVXKVAJMUWPOS-UHFFFAOYSA-N
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Description

N-(3-(1H-imidazol-1-yl)propyl)-N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride is a complex organic compound that features a unique combination of functional groups, including an imidazole ring, a benzo[d]thiazole moiety, and a thiophene carboxamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(1H-imidazol-1-yl)propyl)-N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then coupled under specific conditions to form the final product. Common reagents used in these reactions include chlorinating agents, coupling reagents, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-(3-(1H-imidazol-1-yl)propyl)-N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

N-(3-(1H-imidazol-1-yl)propyl)-N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(3-(1H-imidazol-1-yl)propyl)-N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzo[d]thiazole derivatives, imidazole-containing molecules, and thiophene carboxamides. Examples include:

  • N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide
  • N-(3-(1H-imidazol-1-yl)propyl)thiophene-2-carboxamide
  • 5-chloro-4-methylbenzo[d]thiazole derivatives

Uniqueness

N-(3-(1H-imidazol-1-yl)propyl)-N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-(3-imidazol-1-ylpropyl)thiophene-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN4OS2.ClH/c1-13-14(20)5-6-15-17(13)22-19(27-15)24(18(25)16-4-2-11-26-16)9-3-8-23-10-7-21-12-23;/h2,4-7,10-12H,3,8-9H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNVXKVAJMUWPOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1N=C(S2)N(CCCN3C=CN=C3)C(=O)C4=CC=CS4)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18Cl2N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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